N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Description
Synthesis Analysis
The synthesis of chromene derivatives, including compounds similar to "N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide," often involves multi-step reactions. For instance, Zhu et al. (2014) outlined a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in many biologically active compounds, through a two-step process including Vilsmeier reaction and oxidation by Jones reagent (Zhu et al., 2014). This example illustrates the complexity and creativity involved in the synthesis of chromene derivatives.
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by their flat or nearly flat geometry, allowing for significant π-π interactions. Reis et al. (2013) and Gomes et al. (2015) discuss the crystalline structures of similar compounds, highlighting the planarity of the molecules and their anti conformations with respect to the C—N rotamer of the amide and with cis geometries relating to the chromone ring and the carbonyl group of the amide (Reis et al., 2013); (Gomes et al., 2015). These structural characteristics are crucial for the compound's interaction with biological targets.
Chemical Reactions and Properties
Chromene derivatives can undergo various chemical reactions, such as nucleophilic substitutions, due to the reactive sites on the chromene nucleus and the attached functional groups. For example, Yavari et al. (2006) described the triphenylphosphine-mediated reaction for synthesizing methyl 8-(ethyl carbamylformyl)-2-oxo-2H-chromene-4-carboxylate, showcasing the chemical versatility of chromene compounds (Yavari & Feiz-Javadian, 2006).
Safety And Hazards
This includes understanding the compound’s toxicity, flammability, reactivity, and environmental impact. It also involves knowing the appropriate safety measures when handling the compound.
Future Directions
This could involve potential applications or modifications of the compound, or new methods of synthesis. It could also involve the study of the compound’s effect on the environment and human health.
properties
IUPAC Name |
N-(4-acetamidophenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11(22)20-13-6-8-14(9-7-13)21-18(23)15-10-12-4-3-5-16(25-2)17(12)26-19(15)24/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUKDRDMARUQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
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